

4-(4-Chlorophenoxy)phenol chemical properties

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 4-(4-Chlorophenoxy)phenol

CAS No.: 21567-18-0

Cat. No.: B1589894

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An In-depth Technical Guide to the Chemical Properties and Applications of **4-(4-Chlorophenoxy)phenol**

Abstract

This technical guide provides a comprehensive overview of **4-(4-Chlorophenoxy)phenol** (CAS No: 21567-18-0), a significant diaryl ether with notable applications in the agrochemical and specialty chemical industries. This document delves into the compound's physicochemical properties, outlines a robust synthetic methodology based on the Ullmann condensation, and presents an analysis of its expected spectroscopic characteristics. Furthermore, it explores its primary applications as a chemical intermediate and antimicrobial agent, discusses its likely mechanism of action, and provides essential safety and handling protocols. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this versatile molecule.

Chemical Identity and Physicochemical Properties

4-(4-Chlorophenoxy)phenol, also known as 4-Chloro-4'-hydroxydiphenyl ether, is an aromatic ether linking a 4-chlorophenyl group to a phenol ring. This structure is fundamental to its chemical behavior and biological activity.

Caption: Structure of **4-(4-Chlorophenoxy)phenol**.

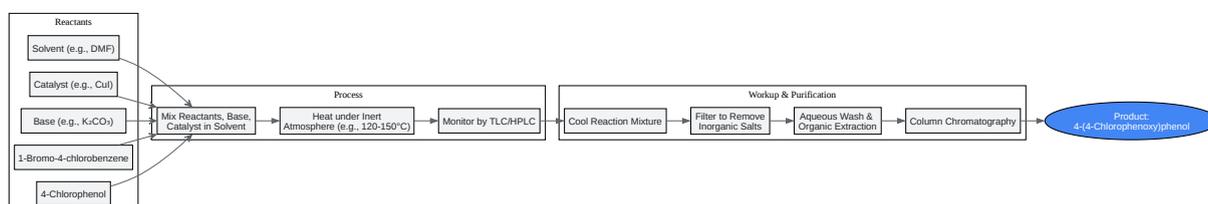
The key physicochemical properties are summarized below.

Property	Value	Source
CAS Number	21567-18-0	[1]
Molecular Formula	C ₁₂ H ₉ ClO ₂	[1]
Molecular Weight	220.65 g/mol	[1]
Appearance	Beige solid	[1]
Melting Point	80-85 °C	[1]
Synonyms	4-Chloro-4'-hydroxydiphenyl ether	[1]

Synthesis and Manufacturing

The formation of the diaryl ether linkage in **4-(4-Chlorophenoxy)phenol** is most effectively achieved via a copper-catalyzed Ullmann condensation.[2] This reaction class involves the coupling of an aryl halide with a phenoxide. In this specific synthesis, 4-chlorophenol is deprotonated to its corresponding phenoxide, which then acts as a nucleophile, displacing the halide from a second aryl halide, such as 1-chloro-4-iodobenzene or 1-bromo-4-chlorobenzene. The choice of a more reactive halide (iodide or bromide) on the second reactant is crucial for achieving reasonable reaction rates, as aryl chlorides are less reactive in this coupling.[3]

The causality behind this choice lies in the bond dissociation energies (C-I < C-Br < C-Cl), where the weaker carbon-halogen bonds are more susceptible to oxidative addition to the copper catalyst, which is a key step in the catalytic cycle.[4]



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Caption: Proposed workflow for the Ullmann synthesis.

Representative Experimental Protocol: Ullmann Condensation

This protocol is a representative, self-validating methodology based on established principles for diaryl ether synthesis.^[5]

- **Reaction Setup:** To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-chlorophenol (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and copper(I) iodide (CuI, 0.1 eq).
- **Solvent Addition:** Add anhydrous N,N-Dimethylformamide (DMF) to the flask. The solvent volume should be sufficient to create a stirrable slurry.
- **Inert Atmosphere:** Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere, preventing oxidation of the copper catalyst.

- **Addition of Aryl Halide:** Add 1-bromo-4-chlorobenzene (1.1 eq) to the reaction mixture via syringe.
- **Reaction:** Heat the mixture to 140-150 °C with vigorous stirring. The reaction is monitored for the consumption of the starting materials, typically by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). This step serves as an internal validation; the disappearance of starting materials and the appearance of a new, less polar spot indicates product formation.
- **Workup:** Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with ethyl acetate (3x). The organic layers are combined.
- **Washing:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and filter.
- **Purification:** Concentrate the filtrate under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to yield pure **4-(4-Chlorophenoxy)phenol**.

Spectroscopic Characterization

While specific, verified spectra for **4-(4-Chlorophenoxy)phenol** are not widely published, its spectroscopic characteristics can be reliably predicted based on its structure and data from analogous compounds like 4-chlorophenol and other diaryl ethers.

Technique	Predicted Characteristics	Rationale
¹ H NMR	<p>~9.5-10.0 ppm (s, 1H): Phenolic -OH. ~7.3 ppm (d, 2H): Aromatic protons ortho to the chlorine atom. ~7.0 ppm (d, 2H): Aromatic protons meta to the chlorine atom. ~6.9 ppm (d, 2H): Aromatic protons ortho to the ether oxygen on the phenol ring. ~6.8 ppm (d, 2H): Aromatic protons meta to the ether oxygen on the phenol ring.</p>	<p>The phenolic proton is acidic and appears downfield. The aromatic region will show four distinct doublets due to the symmetry of both rings. Protons on the chlorophenyl ring are influenced by the electron-withdrawing Cl, while protons on the hydroxyphenyl ring are influenced by the electron-donating -OH and -O-groups.[6]</p>
¹³ C NMR	<p>~155-160 ppm: Carbon bearing the -OH group. ~150-155 ppm: Carbon bearing the ether oxygen on the chlorophenyl ring. ~130-135 ppm: Carbon bearing the chlorine atom. ~115-130 ppm: Remaining aromatic carbons.</p>	<p>The chemical shifts are dictated by the electronegativity of the attached groups. Carbons attached to oxygen appear significantly downfield.[7]</p>
IR (Infrared)	<p>~3200-3500 cm⁻¹ (broad): O-H stretch (phenolic). ~3000-3100 cm⁻¹ (sharp): Aromatic C-H stretch. ~1200-1250 cm⁻¹ (strong): Aryl C-O-C asymmetric stretch. ~1000-1100 cm⁻¹ (strong): C-Cl stretch.</p>	<p>These are characteristic vibrational frequencies for the key functional groups present in the molecule. The broadness of the O-H stretch is due to hydrogen bonding.[8]</p>
Mass Spec.	<p>M⁺ at m/z 220 & 222: Molecular ion peak with a ~3:1 intensity ratio.</p>	<p>The isotopic signature of chlorine (³⁵Cl and ³⁷Cl) results in a characteristic M+2 peak with approximately one-third the intensity of the molecular ion peak.</p>

Applications in Research and Drug Development

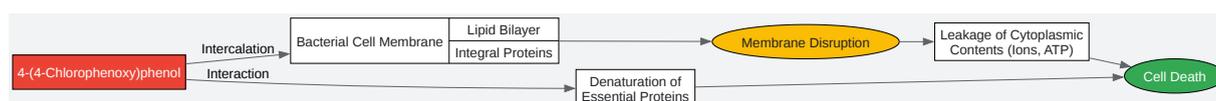
4-(4-Chlorophenoxy)phenol is a valuable building block and active ingredient in several fields.

- **Agrochemicals:** It serves as a key intermediate or active ingredient in the synthesis of herbicides and fungicides.[1] Its structure allows it to penetrate plant tissues, potentially acting as a synergist or a primary agent.[1]
- **Antimicrobial Agents:** The compound exhibits broad-spectrum antimicrobial properties, making it useful in the formulation of disinfectants, antiseptics, and industrial preservatives. [1] Its diaryl ether structure is found in more complex antimicrobials, suggesting its utility as a pharmacophore.
- **Specialty Chemicals:** It is used in the synthesis of more complex molecules, including polymers and potential drug candidates where the diaryl ether motif is required for biological activity or material stability.[9] For instance, derivatives of the closely related 4-phenoxyphenol have been investigated as androgen receptor antagonists for anti-prostate cancer agents.[10]

Proposed Mechanism of Antimicrobial Action

The antimicrobial activity of **4-(4-Chlorophenoxy)phenol** is believed to stem from mechanisms common to phenolic compounds.[11] The primary mode of action is the disruption of microbial cell membranes. The lipophilic nature of the molecule allows it to intercalate into the lipid bilayer of bacterial membranes. This disrupts membrane integrity, leading to increased permeability, leakage of essential cytoplasmic contents (ions, ATP, nucleic acids), and ultimately, cell death.[12]

Additionally, the phenolic hydroxyl group can denature essential cellular proteins and enzymes, further contributing to its antimicrobial effect.



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Caption: Conceptual mechanism of antimicrobial action.

Safety and Handling

A specific Safety Data Sheet (SDS) for **4-(4-Chlorophenoxy)phenol** is not readily available from the initial search. However, based on its structure and the known hazards of its precursor, 4-chlorophenol, this compound must be handled with extreme caution, assuming it possesses significant toxicity. 4-chlorophenol is classified as harmful if swallowed, inhaled, or in contact with skin, and it can cause severe skin burns and eye damage.[13]

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.
- Handling: Avoid creating dust. Use appropriate tools for transfer. Keep containers tightly closed when not in use.
- First Aid:
 - Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[14]
 - Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[14]
 - Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and provide water to drink. Seek immediate medical attention.[14]
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This compound is likely toxic to aquatic life and should not be released into the environment. [13]

Protocol: In Vitro Antimicrobial Susceptibility Testing

To validate the antimicrobial efficacy of **4-(4-Chlorophenoxy)phenol**, a standard broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) can be performed.^[15]

- Preparation: Prepare a stock solution of **4-(4-Chlorophenoxy)phenol** in a suitable solvent like DMSO. Prepare a standardized inoculum of the target bacterium (e.g., *Staphylococcus aureus* or *Escherichia coli*) in a growth medium like Mueller-Hinton Broth (MHB).
- Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in MHB to achieve a range of test concentrations.
- Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
- Incubation: Incubate the plate at 37 °C for 18-24 hours.
- Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).

Conclusion

4-(4-Chlorophenoxy)phenol is a diaryl ether of significant industrial importance, primarily as a precursor in agrochemicals and as an antimicrobial agent. Its synthesis is readily achievable through established copper-catalyzed methods like the Ullmann condensation. While detailed public data on its spectroscopic and toxicological profiles are limited, its properties can be reliably inferred from its chemical structure and related compounds. Its mechanism of action is consistent with that of other phenolic antimicrobials, involving the disruption of cellular membranes. Due to the hazards associated with its chemical class, strict adherence to safety protocols is mandatory when handling this compound. Further research to fully characterize its spectral data and biological activity is warranted.

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- To cite this document: BenchChem. [4-(4-Chlorophenoxy)phenol chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1589894#4-4-chlorophenoxy-phenol-chemical-properties>]

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